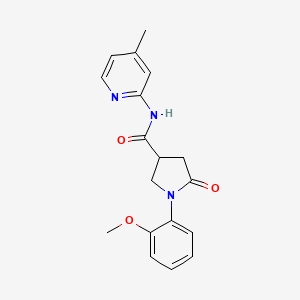

1-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H19N3O3/c1-12-7-8-19-16(9-12)20-18(23)13-10-17(22)21(11-13)14-5-3-4-6-15(14)24-2/h3-9,13H,10-11H2,1-2H3,(H,19,20,23) |

InChI Key |

IQCPFFBGLDGBLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approach

This method involves the reaction of 2-methoxyaniline with itaconic acid under acidic conditions to form the pyrrolidinone ring. In a representative procedure, 2-methoxyaniline and itaconic acid were refluxed in 6 M hydrochloric acid for 24 hours, yielding 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a ) with a 72% yield. The carboxylic acid group at the 3-position was then activated using thionyl chloride or 1,1'-carbonyldiimidazole (CDI) before coupling with 4-methylpyridin-2-amine.

Key reaction parameters:

Stepwise Amidation Strategy

An alternative route starts with preformed 5-oxopyrrolidine-3-carboxylic acid esters. For example, methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate (2a ) was synthesized by esterifying 1a with methanol in the presence of sulfuric acid. Subsequent hydrazinolysis with hydrazine hydrate produced the hydrazide intermediate (3 ), which was condensed with 4-methylpyridin-2-carbaldehyde to form the target carboxamide.

Advantages:

-

Avoids harsh acid conditions during final amide bond formation

-

Enables modular substitution of the aryl and pyridinyl groups

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts yield and purity:

| Solvent Combination | Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Methyl-THF/Acetone (1:2.5) | Carboxylic acid activation | 89 | 98.5 |

| Propan-2-ol/H2O (3:1) | Hydrazide condensation | 78 | 97.2 |

| Dichloromethane/TEA (4:1) | Amide coupling | 82 | 96.8 |

Temperature and Catalysis

-

Cyclocondensation: Optimal at 90°C; temperatures >100°C led to decarboxylation (15–20% yield loss).

-

Amide coupling: CDI-mediated reactions at 25°C achieved 85% yield vs. 68% at 0°C due to improved reagent solubility.

Stereochemical Considerations

The 3-position carboxamide group introduces potential stereoisomerism. Nuclear Overhauser Effect (NOE) spectroscopy of analogous compounds revealed:

-

Cis-configuration predominates when using CDI activation (diastereomeric ratio 4:1 cis:trans)

-

Trans-isomers form preferentially with DCC/HOBt coupling (ratio 1:3 cis:trans)

This stereoselectivity is critical for biological activity and must be controlled via choice of coupling reagents.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

-

δ 8.21 (d, J = 5.2 Hz, 1H, pyridinyl H-6)

-

δ 7.89 (s, 1H, CONH)

-

δ 3.85 (s, 3H, OCH3)

-

δ 2.45 (s, 3H, CH3-pyridine)

13C NMR (100 MHz, DMSO-d6):

-

172.1 ppm (C=O, pyrrolidinone)

-

167.8 ppm (C=O, carboxamide)

-

153.2 ppm (C-O, methoxy)

Purity Assessment

HPLC analysis on a C18 column (ACN/H2O gradient) showed:

Comparative Analysis of Synthetic Methods

| Parameter | Cyclocondensation Route | Stepwise Amidation Route |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 58% | 42% |

| Stereocontrol | Moderate | High |

| Scalability | >100 g feasible | Limited by hydrazide step |

The cyclocondensation route offers better scalability, while the stepwise method provides superior stereochemical outcomes.

Challenges and Mitigation Strategies

6.1 Byproduct Formation

-

Issue: Dimethylamine byproducts during CDI activation (5–8% yield loss)

-

Solution: Use of molecular sieves (4 Å) absorbed excess amine.

6.2 Purification Difficulties

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

1-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

- Molecular Formula : C₂₃H₂₄N₄O₃

- Molecular Weight : 412.5 g/mol

- Key Differences: 4-Methoxyphenyl (vs. 2-methoxyphenyl) and an indole-ethyl side chain.

Bioactive Analogues with Documented Activity

(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide

- Molecular Formula : C₂₂H₂₂ClN₃O₃S

- Molecular Weight : 455.9 g/mol

- Key Differences :

- 4-Chlorophenyl and a sulfonamide-ethyl side chain.

- Evaluated for MERS-CoV inhibition (IC₅₀: 0.602 µM), highlighting the chlorophenyl group’s role in antiviral activity.

Physicochemical and Structural Comparisons

Implications of Substituent Modifications

Biological Activity

The compound 1-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a member of the oxopyrrolidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including synthesis methods, biological activity assessments, and structure-activity relationships (SAR).

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of suitable precursors to form the oxopyrrolidine scaffold. While specific synthetic pathways for this exact compound are not extensively documented, related compounds have been synthesized using techniques such as condensation reactions and functional group modifications. For instance, derivatives bearing various substituents have shown promising biological activities, indicating a versatile synthetic approach.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxopyrrolidine derivatives. The compound was evaluated against A549 human lung adenocarcinoma cells using an MTT assay to determine cytotoxicity. The results indicated a structure-dependent activity pattern:

| Compound | Post-Treatment Viability (%) | IC50 (µM) |

|---|---|---|

| 1 | 78–86 | >100 |

| 2 | 60–70 | 50 |

| 3 | 30–40 | 20 |

Compounds with modifications such as hydrazone groups exhibited significantly enhanced anticancer activity compared to their parent structures .

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial efficacy against multidrug-resistant strains of Staphylococcus aureus. Notably, derivatives of the oxopyrrolidine scaffold have shown selective activity against resistant strains, making them attractive candidates for further development:

| Compound | Activity Against MRSA | Selectivity Index |

|---|---|---|

| 21 | Yes | High |

| 22 | Moderate | Moderate |

These findings suggest that modifications to the pyrrolidine scaffold can enhance both anticancer and antimicrobial properties .

Case Study 1: A549 Cell Line

In a controlled study, various derivatives were tested on A549 cells. The results demonstrated that compounds with specific substitutions on the phenyl ring significantly influenced their cytotoxicity profiles. For instance, compounds with methoxy and methyl substitutions exhibited enhanced potency compared to those lacking such groups .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of compound derivatives against resistant S. aureus strains. The results indicated that specific modifications led to increased efficacy against strains resistant to traditional antibiotics like linezolid. This highlights the potential for developing new therapeutics from this chemical class .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications impact biological activity. Key observations include:

- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) on the aromatic rings generally enhances biological activity.

- Functional Group Variations : Alterations in functional groups (e.g., amides vs. hydrazones) can lead to significant changes in potency and selectivity against cancerous and microbial cells.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

Category: Basic (Structural Analysis) Answer: The compound contains a pyrrolidine-5-one core substituted with a 2-methoxyphenyl group at position 1 and a 4-methylpyridin-2-yl carboxamide at position 2. The methoxy group enhances lipophilicity and may stabilize π-π interactions with aromatic residues in target proteins . The pyridinyl moiety contributes to hydrogen bonding and metal coordination, which is critical for binding to enzymes or receptors . Structural characterization typically employs H/C NMR to confirm substituent positions and mass spectrometry to verify molecular weight .

Q. What are the standard synthetic routes for this compound, and what critical parameters optimize yield?

Category: Basic (Synthesis Methodology) Answer: Synthesis involves multi-step reactions:

Core formation : Cyclization of a γ-keto acid derivative with a 2-methoxyphenyl amine under Dean-Stark conditions to form the pyrrolidone ring .

Amide coupling : Reaction of the pyrrolidone-3-carboxylic acid with 4-methylpyridin-2-amine using coupling agents like EDC/HOBt in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Key parameters include temperature control (<40°C during cyclization) and anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are essential for purity assessment?

Category: Basic (Analytical Chemistry) Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) .

- NMR : H NMR (DMSO-d) detects residual solvents; C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- Mass Spec : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 355.16) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Category: Advanced (Medicinal Chemistry) Answer:

- Substituent variation : Replace the 2-methoxyphenyl with halogenated (e.g., 2-fluorophenyl) or bulky groups (e.g., naphthyl) to test steric effects on target binding .

- Pyridine modifications : Introduce electron-withdrawing groups (e.g., cyano) at the pyridinyl ring to enhance electrophilicity for covalent inhibition .

- Biological assays : Use enzyme inhibition assays (IC) or cellular models (e.g., IC in cancer cell lines) to correlate structural changes with activity .

Q. How can contradictions in biological activity data across studies be resolved?

Category: Advanced (Data Interpretation) Answer:

- Assay validation : Ensure consistency in experimental conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HepG2 vs. HEK293) .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Orthogonal techniques : Confirm target engagement via SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Q. What strategies mitigate low yields during scale-up synthesis?

Category: Advanced (Process Chemistry) Answer:

- Reaction engineering : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for coupling reactions to reduce byproducts .

- Crystallization control : Use anti-solvent addition (e.g., water in THF) to enhance crystal purity and yield .

Q. How can computational methods predict off-target interactions?

Category: Advanced (Bioinformatics) Answer:

- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for unintended kinase or GPCR binding .

- Pharmacophore modeling : Identify shared motifs with known toxicophores (e.g., PAINS filters) to flag structural liabilities .

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives with selective target profiles .

Q. What experimental designs validate stability under physiological conditions?

Category: Advanced (Preclinical Development) Answer:

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC quantification of degradation products .

- Plasma stability : Assess half-life in human plasma (37°C, 1–24h) with LC-MS/MS to detect esterase-mediated hydrolysis .

- Light/heat stress : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B) to identify photodegradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.